4,5-Dibromo-2-hydroxybenzaldehyde chemical properties
4,5-Dibromo-2-hydroxybenzaldehyde chemical properties
Content Type: Technical Whitepaper & Synthesis Guide Subject: 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1]
Executive Summary
4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) is a halogenated salicylaldehyde derivative serving as a critical "privileged scaffold" in medicinal inorganic chemistry and ligand synthesis.[1] Unlike its more common isomer (3,5-dibromo-2-hydroxybenzaldehyde), the 4,5-substitution pattern offers a unique steric and electronic profile.[1] The bromine atoms at the para and meta positions (relative to the aldehyde) enhance lipophilicity without sterically blocking the phenolic oxygen, making it an ideal precursor for sterically unencumbered Schiff base ligands and metallodrugs.
This guide provides a comprehensive technical analysis of 4,5-DBHB, detailing its physicochemical properties, regioselective synthesis, and application in developing bioactive coordination complexes.[1]
Physicochemical Profile
The introduction of two bromine atoms onto the salicylaldehyde core significantly alters the electronic landscape of the molecule, increasing acidity of the phenol and enhancing membrane permeability (logP) compared to the non-halogenated parent.
Table 1: Technical Datasheet
| Property | Value / Description |
| IUPAC Name | 4,5-Dibromo-2-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |
| Acidity (pKa) | ~6.5–7.0 (Estimated; lower than salicylaldehyde due to -I effect of Br) |
| Key Functional Groups | Aldehyde (Electrophile), Phenol (Nucleophile/Acid), Aryl Bromides (Cross-coupling handles) |
| CAS Registry | Note: Isomer specific.[1][2] Often conflated with 3,5-dibromo (CAS 90-59-5).[1] |
Synthetic Routes & Purification[1][3]
Synthesizing the specific 4,5-isomer requires careful selection of starting materials to ensure correct regiochemistry.[1] Direct bromination of salicylaldehyde typically yields the 3,5-isomer due to the strong ortho/para directing power of the hydroxyl group.
Recommended Protocol: Regioselective Formylation
To exclusively target the 4,5-substitution pattern, the most reliable route is the Reimer-Tiemann formylation of 3,4-dibromophenol .[1]
Reaction Logic
The starting material, 3,4-dibromophenol, has two open ortho positions relative to the hydroxyl group:[1]
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Position 2: Sterically hindered by the bromine at C3.
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Position 6: Sterically accessible. The dichlorocarbene (:CCl₂) intermediate preferentially attacks the less hindered C6 position, yielding the desired 4,5-dibromo-2-hydroxybenzaldehyde (after re-numbering).[1]
Step-by-Step Methodology
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Reagents: 3,4-Dibromophenol (1.0 eq), Sodium Hydroxide (excess, 40% aq), Chloroform (excess), Ethanol (co-solvent).[1]
-
Setup: 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.
-
Procedure:
-
Dissolve 3,4-dibromophenol in ethanoic NaOH. Heat to 60°C.
-
Add Chloroform dropwise over 2 hours. The reaction is exothermic; maintain temperature between 65-70°C.[1]
-
Reflux for 4 hours. The solution will turn dark orange/red.
-
-
Workup (Critical):
-
Acidify the mixture with 10% HCl to pH 3.
-
Steam distill to remove unreacted phenol and chloroform.
-
The residue typically contains the aldehyde. Extract with dichloromethane (DCM).
-
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield needle-like yellow crystals.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway targeting the C6 position of 3,4-dibromophenol to yield the 4,5-substituted aldehyde.
Chemical Reactivity & Functionalization[1][4][5][6]
The utility of 4,5-DBHB lies in its dual reactivity: the aldehyde allows for Schiff base formation, while the bromine atoms allow for potential cross-coupling (Suzuki/Heck) to extend conjugation.
A. Schiff Base Condensation (Ligand Synthesis)
Reaction with primary amines (R-NH₂) yields azomethine derivatives (Schiff bases). These are the precursors for "Salen" and "Salophen" type ligands.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
-
Catalysis: Often requires mild acid catalysis (Acetic acid) or dehydration agents (MgSO₄) to push equilibrium.
Visualization: Schiff Base Mechanism
Caption: Step-wise mechanism for the condensation of 4,5-DBHB with amines to form bioactive Schiff bases.[1][3]
B. Coordination Chemistry
The phenolic hydroxyl (after deprotonation) and the imine nitrogen (from Schiff bases) form a bidentate (
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Metal Binding: High affinity for Cu(II), Ni(II), and Co(II).
-
Effect of Bromine: The electron-withdrawing nature of the 4,5-dibromo substitution lowers the pKa of the phenol, stabilizing the metal-phenoxide bond but potentially reducing the electron density available for back-bonding.[1]
Biological & Pharmaceutical Applications[1][2][3][7][8][9][10]
Researchers utilize 4,5-DBHB primarily as an intermediate for generating pharmacophores.[1]
Antimicrobial & Antifungal Agents
Schiff bases derived from 4,5-DBHB exhibit enhanced lipophilicity due to the heavy bromine atoms.[1] This facilitates:
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Cellular Uptake: Passive diffusion across the lipid bilayer of bacterial cell walls.
-
Mechanism: Disruption of cell respiration processes upon chelation with trace metals in the pathogen.
-
Target: Proven efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).[4]
Enzyme Inhibition (PTP1B & Urease)
Halogenated salicylaldehyde derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity therapy. The bromine atoms provide specific halogen-bonding interactions within the enzyme's active site pocket.[1]
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Environmental: Toxic to aquatic life with long-lasting effects (typical of poly-halogenated aromatics).[1]
Handling Procedures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All synthesis steps involving chloroform or bromine sources must be performed in a certified fume hood.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
References
-
BenchChem. (2025).[3] Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [1]
-
ChemicalBook. (2025).[5] 2-Bromo-5-hydroxybenzaldehyde Properties and Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Brominated Salicylaldehyde Derivatives. Retrieved from [1]
-
Wynberg, H. (1960).[6] The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Foundational mechanism for ortho-formylation).[1]
-
Majeed, R. H., et al. (2022). Characterization and activities of Schiff bases derived from salicylaldehyde derivatives. International Journal of Molecular and Cellular Medicine. Retrieved from [1][7]
Sources
- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 7. ijmcmed.org [ijmcmed.org]
